molecular formula C9H17N3O B13341885 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13341885
M. Wt: 183.25 g/mol
InChI Key: YQVISDFJLUDEAH-UHFFFAOYSA-N
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Description

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and other substituents can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
  • {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid

Uniqueness

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-(3-amino-5-methylpyrazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-7-6-8(10)11-12(7)5-4-9(2,3)13/h6,13H,4-5H2,1-3H3,(H2,10,11)

InChI Key

YQVISDFJLUDEAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C)O)N

Origin of Product

United States

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